1-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)azepane
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Overview
Description
1-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)azepane is a complex organic compound that features a unique structure combining a pyrimidine ring, a piperazine ring, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)azepane typically involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents.
Formation of the Piperazine Ring: This can be synthesized through the reaction of ethylenediamine with appropriate reagents.
Sulfonylation: The piperazine intermediate is then sulfonylated using sulfonyl chlorides.
Formation of the Azepane Ring: The final step involves the cyclization to form the azepane ring, which can be achieved under specific conditions that promote ring closure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)azepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **1-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)hexane
- **1-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)octane
Uniqueness
1-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)azepane is unique due to its combination of a pyrimidine ring, a piperazine ring, and an azepane ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one or more of these structural features.
Properties
IUPAC Name |
1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24F3N5O2S/c1-13-20-14(16(17,18)19)12-15(21-13)22-8-10-24(11-9-22)27(25,26)23-6-4-2-3-5-7-23/h12H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWHDWJLRBWTIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)N3CCCCCC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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